Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester
Overview
Description
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of an amino group attached to a difluorocyclohexyl ring, which is further connected to an acetic acid ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester typically involves the reaction of 4,4-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate ethyl 4,4-difluorocyclohexylacetate, which is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorocyclohexyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Amino-(4-fluorocyclohexyl)acetic acid ethyl ester
- Amino-(4,4-dichlorocyclohexyl)acetic acid ethyl ester
- Amino-(4,4-dibromocyclohexyl)acetic acid ethyl ester
Uniqueness
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its non-fluorinated or differently halogenated analogs .
Biological Activity
Amino-(4,4-difluoro-cyclohexyl)-acetic acid ethyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4,4-difluorocyclohexylamine with ethyl chloroacetate or similar reagents. The structural formula can be represented as follows:
The compound's unique structure contributes to its biological activity by interacting with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial properties. The following sections detail these activities along with relevant data.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).
Table 1: Anticancer Activity Data
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis via caspase-3 activation |
CEM-13 | 0.48 | Cell cycle arrest at G1 phase |
U-937 | 0.78 | Increased p53 expression |
The compound's effectiveness can be attributed to its ability to trigger apoptotic pathways and alter cell cycle dynamics, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound MIC (µg/mL) |
---|---|---|
E. coli | 40 | 50 (Ceftriaxone) |
S. aureus | 30 | 40 (Ceftriaxone) |
P. aeruginosa | 50 | 60 (Ceftriaxone) |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study conducted on MCF-7 cells revealed that this compound significantly increased caspase-3 activity, indicating a strong apoptotic effect. Western blot analysis confirmed increased levels of pro-apoptotic proteins such as p53.
- Cell Cycle Analysis : Flow cytometry assays indicated that treatment with the compound resulted in a significant arrest of the cell cycle at the G1 phase in CEM-13 cells, leading to reduced proliferation rates .
- Antimicrobial Efficacy : In vitro tests against E. coli and S. aureus demonstrated that the compound had comparable or superior efficacy compared to standard antibiotics like ceftriaxone, suggesting its potential as an alternative treatment option.
Properties
IUPAC Name |
ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7/h7-8H,2-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNGTCKYDTLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(CC1)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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